REACTION_SMILES
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[CH3:16][O:17][c:18]1[cH:19][cH:20][c:21]([P:22]2(=[S:25])[S:23][P:24]([c:26]3[cH:27][cH:28][c:29]([O:30][CH3:31])[cH:32][cH:33]3)(=[S:34])[S:35]2)[cH:36][cH:37]1.[Cl:1][c:2]1[c:3]([CH:11]=[CH:12][C:13](=[O:14])[NH2:15])[cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1.[O:38]1[CH2:39][CH2:40][CH2:41][CH2:42]1>>[Cl:1][c:2]1[c:3]([CH:11]=[CH:12][C:13]([NH2:15])=[S:25])[cH:4][c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(P2(=S)SP(=S)(c3ccc(OC)cc3)S2)cc1
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Name
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NC(=O)C=Cc1cc([N+](=O)[O-])ccc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)C=Cc1cc([N+](=O)[O-])ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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NC(=S)C=Cc1cc([N+](=O)[O-])ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |